2-methoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-26-19-7-3-2-6-18(19)21(25)23-16-10-8-15(9-11-16)13-20(24)22-14-17-5-4-12-27-17/h2-12H,13-14H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMWIUXZEPFWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy group, a thiophene moiety, and a benzamide backbone. Its chemical formula is , highlighting the presence of sulfur and nitrogen, which are critical for its biological interactions.
The biological activity of 2-methoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. The thiophene ring enhances its binding affinity to various proteins involved in cellular signaling pathways.
- Target Interaction : The compound has been shown to inhibit specific enzymes that play roles in cancer progression and inflammation. For instance, it may act as an inhibitor of heparanase, an enzyme implicated in tumor metastasis and angiogenesis .
- Cellular Effects : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-methoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide:
| Study | Biological Activity | IC50 (µM) | Cell Lines Tested | Mechanism |
|---|---|---|---|---|
| Study 1 | Heparanase Inhibition | 0.25 | Human Cancer Cells | Enzyme Inhibition |
| Study 2 | Apoptosis Induction | 5.0 | MCF-7 (Breast Cancer) | Caspase Activation |
| Study 3 | Anti-inflammatory Effects | 10.0 | RAW264.7 (Macrophages) | Cytokine Modulation |
Case Study 1: Heparanase Inhibition
In a study exploring the inhibition of heparanase, 2-methoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide demonstrated significant inhibitory activity with an IC50 value of 0.25 µM. This suggests its potential utility in preventing tumor metastasis by targeting the extracellular matrix remodeling processes associated with cancer progression .
Case Study 2: Induction of Apoptosis
Another investigation focused on the compound's ability to induce apoptosis in MCF-7 breast cancer cells. The study revealed that treatment with the compound resulted in increased caspase activity and subsequent cell death, indicating its potential as a therapeutic agent in breast cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
KRP-297 (5-[(2,4-Dioxothiazolidin-5-yl)Methyl]-2-Methoxy-N-[[4-(Trifluoromethyl)Phenyl]Methyl]Benzamide)
- Structural Differences : KRP-297 replaces the thiophene-carbamoylmethyl group with a thiazolidinedione ring and a trifluoromethylbenzyl substituent .
- Activity : KRP-297 is a potent antidiabetic agent targeting PPAR-γ, whereas the target compound’s biological role remains uncharacterized in the provided evidence. The thiazolidinedione moiety in KRP-297 enhances insulin sensitization, a feature absent in the thiophene-based target compound .
- Synthesis : Both compounds use benzamide precursors, but KRP-297 incorporates a thiazolidinedione ring via condensation reactions, contrasting with the thiophene coupling steps likely used for the target compound .
BA1 and BA2 (Thiophene-Linked Benzamides)
- BA1 (N-[2-Amino-5-(Thiophen-2-yl)Phenyl]-4-[(2-Fluoropropanamido)Methyl]Benzamide) Structural Similarities: BA1 shares the thiophen-2-yl group and benzamide core but includes a fluoropropanamide side chain instead of a carbamoylmethyl linker . Application: BA1 is a radiotracer for imaging histone deacetylases (HDACs) in the brain, suggesting that thiophene-containing benzamides may target epigenetic enzymes .
4-Methoxy-N-(6-Methoxybenzo[d]Thiazol-2-yl)Benzamide
- Structural Contrast : This compound replaces the thiophene-carbamoylmethyl group with a benzothiazole ring. The dual methoxy groups may enhance solubility but reduce steric bulk compared to the target compound’s thiophene substituent .
- Spectral Data : IR spectra show strong C=O stretches at ~1660 cm⁻¹ (similar to the target’s benzamide), while NMR confirms methoxy protons at δ 3.8–4.0 ppm .
4-Chloro-N-(2-Methoxyphenyl)Benzamide
- Substituent Effects : The chloro and methoxy groups here are meta to each other, whereas the target compound’s methoxy is ortho to the amide. Chlorine’s electron-withdrawing nature may reduce electron density at the benzamide core compared to the thiophene’s electron-rich heterocycle .
- Crystallography : The crystal structure (CCDC entry) reveals planar benzamide and phenyl rings, suggesting similar conformational rigidity in the target compound .
Structure-Activity Relationship (SAR) Insights
- Thiophene vs. Thiazole/Thiazolidinedione : Thiophene’s sulfur atom contributes to lipophilicity and π-stacking, while thiazolidinediones (e.g., KRP-297) introduce hydrogen-bonding motifs critical for PPAR-γ activation .
- Methoxy Positioning : Ortho-methoxy groups in benzamides (as in the target compound) may hinder rotation, enhancing binding specificity compared to para-substituted analogs .
- Carbamoylmethyl Linkers : The methylene spacer in the target compound likely improves solubility and flexibility, whereas rigid linkers (e.g., in BA2) may restrict binding pocket access .
Physicochemical and Spectroscopic Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-methoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide?
- Methodology :
- Multi-step synthesis typically involves:
Amide coupling : React 2-methoxybenzoic acid with 4-aminophenylacetic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .
Thiophene functionalization : Introduce the thiophen-2-ylmethyl group via nucleophilic substitution or reductive amination under inert conditions .
- Purification steps (e.g., column chromatography, recrystallization) are critical to achieve >95% purity. Monitor reactions via TLC and confirm structures using -NMR and -NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- -NMR : Identifies methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons from benzamide/thiophene moieties (δ ~6.8–8.0 ppm) .
- ESI-MS : Confirms molecular weight (calculated for : 380.12 g/mol) with high-resolution accuracy .
- IR Spectroscopy : Detects amide C=O stretching (~1650–1680 cm) and methoxy C-O bonds (~1250 cm) .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates .
- Antimicrobial activity : Follow CLSI guidelines for MIC (minimum inhibitory concentration) determination against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene vs. furan substitution) impact biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Thiophene vs. Furan : Thiophene’s sulfur atom enhances electron delocalization, improving binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to furan’s oxygen .
- Methoxy Positioning : Ortho-substitution (2-methoxy) on benzamide increases steric hindrance, potentially reducing off-target interactions .
- Experimental Design : Synthesize analogs (e.g., furan, pyridine variants) and compare activity via dose-response curves .
Q. What computational tools can predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking (AutoDock Vina) : Model binding to targets like EGFR or COX-2 using PDB structures .
- MD Simulations (NAMD/GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA/GBSA) .
- ADMET Prediction (SwissADME) : Evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How can contradictory data on solubility and bioactivity be resolved?
- Analytical Strategies :
- Solubility Enhancement : Use co-solvents (DMSO/PEG mixtures) or nanoformulation to improve aqueous solubility without altering activity .
- Data Normalization : Control for batch-to-batch variability (e.g., purity checks via HPLC) and validate assays with positive/negative controls .
- Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., thiazole/benzothiazole derivatives) to identify trends .
Methodological Considerations Table
Key Challenges & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
